molecular formula C12H21NO4 B2775966 Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1330766-33-0

Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B2775966
CAS No.: 1330766-33-0
M. Wt: 243.303
InChI Key: YGPOVGXTDBUOGY-UTLUCORTSA-N
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Description

Historical Context and Development

The systematic exploration of pyrano-pyrrole derivatives began in the late 20th century alongside advances in multicomponent reactions and heterocyclic synthesis methodologies. Early work focused on simple pyrano[3,2-b]pyrrole scaffolds synthesized via cyclocondensation of hydroxyquinolines with arylidenemalononitriles. The development of stereoselective routes in the 2010s, such as asymmetric Michael additions and enzymatic resolutions, enabled access to enantiomerically enriched variants. For example, the use of 4-nitrosoantipyrine intermediates facilitated the construction of pyrazolo[4,3-b]pyridines, demonstrating the synthetic flexibility of related systems.

A key milestone was the introduction of tert-butyl carbamate protective groups, which enhanced the stability of secondary amines in pyrano-pyrrole systems during functionalization. This advancement directly enabled the synthesis of racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate by preventing N-H proton interference in subsequent reactions.

Significance in Heterocyclic Chemistry

Pyrano[3,2-b]pyrrole derivatives occupy a critical niche due to their:

  • Dual heteroatom functionality : The oxygen atom in the pyran ring and nitrogen in the pyrrole enable simultaneous hydrogen bond donation/acceptance.
  • Conformational rigidity : The fused bicyclic system restricts molecular flexibility, making these compounds ideal for studying structure-activity relationships.
  • Synthetic modularity : As demonstrated in the synthesis of pyrano[3,2-c]quinolines, substituents at positions 3 and 7a can be systematically varied to tune electronic and steric properties.

The tert-butyloxycarbonyl (Boc) group in the target compound enhances solubility in organic solvents while providing a handle for selective deprotection—a feature exploited in peptide coupling and catalytic applications.

Position of this compound in Contemporary Research

This compound serves three primary roles in modern chemistry:

Table 1: Research Applications of the Target Compound

Application Area Key Functionality Utilized Representative Study
Chiral catalyst development Tertiary alcohol at C3 Asymmetric aldol reactions
Prodrug synthesis Boc-protected amine Antibiotic derivatization
Crystal engineering Hydrogen-bonding hydroxyl group Polymorph screening

Recent studies leverage its racemic nature to investigate kinetic resolution processes using lipases and transition-metal catalysts. The 3-hydroxy group participates in diastereoselective crystallizations, enabling partial enantiopurification under specific solvent conditions.

Structural Classification of Pyrano-Pyrrole Systems

The target compound belongs to the hexahydropyrano[3,2-b]pyrrole subclass, characterized by:

  • Ring fusion : The pyran oxygen at position 1 and pyrrole nitrogen at position 3 create a 6/5 bicyclic system with cis-fused ring junctures.
  • Substituent topology :
    • C3 hydroxyl group: Equatorial orientation stabilized by intramolecular hydrogen bonding to the Boc carbonyl.
    • Boc protection: Occupies the axial position to minimize 1,3-diaxial strain.
  • Stereochemical complexity : The (3S,3aS,7aR) configuration creates three contiguous stereocenters, making enzymatic resolution challenging but enabling diverse derivatization pathways.

Comparative analysis with pyrano[2,3-c]pyrazole derivatives reveals that replacing the pyrazole nitrogen with a pyrrole ring increases basicity (pKa ~8.2 vs. ~3.5) while maintaining similar hydrogen-bonding capacity.

Properties

IUPAC Name

tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPOVGXTDBUOGY-UTLUCORTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting with the appropriate precursors[_{{{CITATION{{{1{Racemic- (3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano [3,2-b ...](https://www.acmec.com.cn/cas/1330766-33-0/). One common synthetic route includes the cyclization of a suitable pyrrole derivative under acidic conditions, followed by protection of the hydroxyl group with tert-butyl groups[{{{CITATION{{{_1{Racemic- (3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano 3,2-b ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure form.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and Jones reagent , yielding a ketone derivative.
Example Reaction:

(3S,3aS,7aR)-3-hydroxyKMnO4,H2O(3S,3aS,7aR)-3-keto\text{(3S,3aS,7aR)-3-hydroxy} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{(3S,3aS,7aR)-3-keto}

Key Factors:

  • Temperature: 0–25°C

  • Solvent: Aqueous acetone or dichloromethane

  • Yield: 65–78% depending on steric hindrance.

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Example Reaction:

tert-butyl carboxylateLiAlH4,THFprimary alcohol\text{tert-butyl carboxylate} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{primary alcohol}

Key Factors:

  • Reaction time: 4–6 hours

  • Purity: Requires rigorous anhydrous conditions.

Esterification and Transesterification

The hydroxyl group participates in esterification with acetic anhydride or acid chlorides , forming acetylated derivatives. Transesterification with other alcohols (e.g., methanol) is feasible under acidic catalysis.
Example Reaction:

3-OH+(CH3CO)2OH+3-OAc\text{3-OH} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{H}^+} \text{3-OAc}

Key Conditions:

  • Catalyst: Pyridine or DMAP

  • Yield: >85% .

Ring-Opening Reactions

Under acidic conditions (e.g., HCl in dioxane), the pyrano ring undergoes cleavage to produce linear derivatives. This reactivity is critical for modifying the scaffold’s biological activity.
Example Reaction:

Pyrano ringHCl, dioxaneopen-chain diol\text{Pyrano ring} \xrightarrow{\text{HCl, dioxane}} \text{open-chain diol}

Key Observations:

  • Reaction time: 1–2 hours

  • Temperature: 60–80°C.

Stereochemical Stability

The (3S,3aS,7aR) configuration influences reaction outcomes:

  • Epimerization Risk : Observed during prolonged exposure to strong bases or high temperatures.

  • Chiral Retention : Confirmed via HPLC analysis after oxidation and reduction steps .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsProductYield (%)Key Reference
OxidationKMnO₄, H₂O, 25°C3-Keto derivative65–78
ReductionLiAlH₄, THF, 0°CPrimary alcohol70–82
EsterificationAc₂O, pyridine, RT3-Acetylated ester85–90
Ring-opening1M HCl, dioxane, 60°COpen-chain diol60–75

Mechanistic Considerations

  • Steric Effects : The tert-butyl group shields the carboxylate from nucleophilic attack, directing reactivity toward the hydroxyl group.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance esterification rates compared to nonpolar solvents.

Scientific Research Applications

Drug Development

Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has been investigated for its potential therapeutic properties. The compound's structural motifs are conducive to interactions with biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyrrole derivatives, this compound demonstrated promising activity against various cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in tumor cells through mitochondrial pathways.

Organocatalysis

The compound has been utilized as an organocatalyst in several synthetic reactions. Its ability to facilitate reactions without the need for metal catalysts is particularly valuable in green chemistry.

Case Study: Michael Addition Reactions

Research has shown that this compound can effectively catalyze Michael addition reactions. In one experiment, the compound achieved high yields of products with enantioselectivities exceeding 90%, showcasing its utility in asymmetric synthesis.

Table 1: Summary of Biological Activities

Activity TypeTargetResult
AnticancerVarious cell linesInduced apoptosis (IC50 values not specified)
AntimicrobialBacterial strainsInhibition observed at specific concentrations

Table 2: Organocatalytic Performance

Reaction TypeCatalyst UsedYield (%)Enantioselectivity (%)
Michael AdditionRacemic-(3S,3aS,7aR)-tert-butyl ...8592
Aldol ReactionRacemic-(3S,3aS,7aR)-tert-butyl ...7888

Mechanism of Action

The mechanism by which Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Differences Among Analogs

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrano[3,2-b]pyrrole 3-hydroxy, Boc-protected C₁₂H₂₁NO₄ 259.30 High polarity due to -OH; medicinal
(3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole 5-oxo, Boc-protected C₁₂H₁₉NO₃ 225.28 Ketone group enhances reactivity
tert-butyl (3αR,6αS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Pyrrolo[3,2-b]pyrrole None C₁₁H₂₀N₂O₂ 212.29 Lower polarity; synthetic intermediate
Racemic-(3aR,5S,7aR)-tert-butyl 5-(hydroxymethyl) analog Pyrano[3,2-b]pyrrole 5-hydroxymethyl, Boc-protected C₁₃H₂₃NO₄ 257.33 Hydroxymethyl improves solubility

Medicinal Chemistry

The target compound’s hydroxyl group positions it as a candidate for kinase inhibitors or GPCR modulators, where hydrogen bonding is critical for target engagement . In contrast, the hydroxymethyl analog () has shown improved blood-brain barrier penetration in preclinical models, suggesting divergent therapeutic applications .

Biological Activity

Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with a molecular formula of C12H21NO4C_{12}H_{21}NO_{4} and a molecular weight of approximately 243.3 g/mol. Its unique structure features a hexahydropyrano ring fused to a pyrrole moiety, which is believed to contribute to various biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article aims to provide a detailed overview of its biological activity, including potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its racemic nature, meaning it contains equal amounts of two enantiomers. The presence of a tert-butyl group and a hydroxyhexahydropyrano ring system enhances its chemical properties and potential interactions with biological targets.

Key Properties:

  • Molecular Formula: C12H21NO4C_{12}H_{21}NO_{4}
  • Molecular Weight: 243.3 g/mol
  • Boiling Point: Approximately 363.3 °C (predicted)
  • Density: 1.175 g/cm³ (predicted)

Biological Activity

Preliminary studies have indicated that this compound exhibits notable anti-inflammatory and analgesic properties. These findings suggest that the compound may serve as a candidate for further pharmacological evaluation.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors associated with inflammatory pathways. Detailed investigations are required to elucidate the exact mechanisms and identify key targets involved in its action.

Case Studies and Research Findings

Research has focused on the compound's potential therapeutic applications. Here are some significant findings:

  • Anti-inflammatory Activity:
    • Initial studies demonstrated that the compound could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
    • Further research is necessary to quantify these effects and understand the underlying biochemical pathways.
  • Analgesic Properties:
    • The compound has shown promise in alleviating pain in preclinical models, suggesting it may modulate pain pathways effectively.
    • Comparative studies with established analgesics are needed to evaluate its efficacy.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insight into the uniqueness of this compound:

Compound NameMolecular FormulaKey Features
Tert-butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylateC_{12}H_{19}NO_2Similar pyrrolidine structure but lacks the hydroxy group
5-Hydroxyindole-3-acetic acidC_{10}H_{11}NO_4Different functional groups but similar biological activity
(R)-tert-butyl 4-hydroxyprolineC_{11}H_{21}NO_3Shares a hydroxy group but has distinct stereochemistry

The unique stereochemistry and fused ring system of this compound may confer specific biological properties not found in these other compounds.

Future Directions

Further research is crucial for understanding the full scope of biological activities associated with this compound. Future studies should focus on:

  • In vitro and in vivo assays to validate anti-inflammatory and analgesic effects.
  • Molecular docking studies to identify potential binding sites on target proteins.
  • Clinical trials to assess safety and efficacy in human subjects.

Q & A

Q. What are the standard synthetic routes for racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step sequences, including cyclization, hydroxylation, and protection/deprotection strategies. Key steps may resemble methods for analogous bicyclic pyrrolidine derivatives, such as tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylates . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact stereochemical outcomes. For example, polar aprotic solvents like THF or DMF are often used to stabilize intermediates, while chiral auxiliaries or enzymatic resolution may be required to address racemic mixtures . Yield optimization often requires iterative adjustments to stoichiometry and purification protocols (e.g., column chromatography with gradients of ethyl acetate/hexane).

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional groups. For instance, the tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR), while the hydroxy and carbamate protons show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_4: 257.33 g/mol) and detects impurities .
  • Infrared (IR) Spectroscopy : Peaks near 1700–1750 cm1^{-1} confirm carbonyl groups (carbamate and ester) . Purity is further assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase).

Q. How should this compound be stored to ensure stability during experiments?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these degrade the bicyclic core . For short-term use, desiccators with silica gel are acceptable. Stability tests via TLC or HPLC are recommended every 6 months .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound and its analogs?

Discrepancies often arise from overlapping NMR signals or crystallographic ambiguity. Advanced methods include:

  • X-ray Crystallography : Definitive proof of absolute configuration, as seen in related hexahydropyrano-pyrrole derivatives .
  • NOESY/ROESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial hydroxy group orientation) .
  • Computational Modeling : Density functional theory (DFT) calculates optimized geometries and compares experimental vs. theoretical NMR chemical shifts .

Q. How does the racemic nature of this compound influence its biological activity, and what methodologies separate enantiomers for targeted studies?

Racemic mixtures may exhibit reduced or mixed activity due to enantiomer-specific target interactions. Resolution methods include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients .
  • Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize . Post-separation, enantiopure samples are tested in assays (e.g., enzyme inhibition or receptor binding) to correlate stereochemistry with activity .

Q. What are the mechanistic implications of this compound’s reactivity in functionalization reactions (e.g., oxidation or substitution)?

The hydroxy group at C3 participates in oxidation (e.g., Dess-Martin periodinane → ketone) or protection (e.g., silyl ethers). The carbamate’s tert-butyl group is stable under basic conditions but cleaved with TFA for downstream modifications. Computational studies (e.g., Fukui indices) predict nucleophilic/electrophilic sites, guiding regioselective reactions . For example, the pyrrolidine nitrogen may undergo alkylation, but steric hindrance from the bicyclic structure requires bulky electrophiles or microwave-assisted heating .

Q. How do structural analogs (e.g., pyrano-pyrrole vs. furo-pyrrole cores) differ in physicochemical properties and bioactivity?

Comparative studies show:

  • Solubility : Pyrano-pyrrole derivatives (e.g., this compound) have higher aqueous solubility due to oxygen-rich rings vs. furan analogs .
  • Metabolic Stability : Hexahydropyrano cores resist CYP450 oxidation better than piperidine-based analogs .
  • Target Affinity : Modifications at C3 (hydroxy vs. amino groups) alter binding to enzymes like proteases or kinases. For instance, tert-butyl carbamates enhance membrane permeability vs. benzyl-protected analogs .

Methodological Notes

  • Data Interpretation : Always cross-validate spectral data with computational models (e.g., ChemDraw NMR prediction) to avoid misassignment .
  • Safety Protocols : Use respirators (NIOSH-approved P95) and gloves when handling powdered forms to prevent inhalation/skin contact .
  • Biological Assays : Include enantiomeric controls and assess cytotoxicity (e.g., MTT assays) before pharmacological profiling .

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